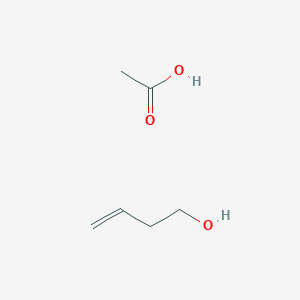![molecular formula C20H12Br10O6 B14357225 Bis[2-(pentabromophenoxy)ethyl] butanedioate CAS No. 92636-40-3](/img/structure/B14357225.png)
Bis[2-(pentabromophenoxy)ethyl] butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(pentabromophenoxy)ethyl] butanedioate is a chemical compound known for its flame-retardant properties. It is commonly used in various industrial applications to enhance the fire resistance of materials. The compound is characterized by its high bromine content, which contributes to its effectiveness as a flame retardant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(pentabromophenoxy)ethyl] butanedioate typically involves the reaction of pentabromophenol with ethylene glycol and butanedioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-(pentabromophenoxy)ethyl] butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the bromine content and alter the compound’s properties.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated carboxylic acids, while reduction can produce debrominated derivatives.
Applications De Recherche Scientifique
Bis[2-(pentabromophenoxy)ethyl] butanedioate has a wide range of scientific research applications, including:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of plastics and other materials.
Biology: Studied for its potential effects on biological systems, including its impact on cellular processes.
Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.
Industry: Widely used in the manufacturing of electronics, textiles, and construction materials to improve fire safety.
Mécanisme D'action
The flame-retardant properties of Bis[2-(pentabromophenoxy)ethyl] butanedioate are primarily due to its high bromine content. When exposed to heat, the compound releases bromine radicals, which interfere with the combustion process. These radicals react with free radicals generated during combustion, effectively quenching the flame and preventing the spread of fire.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with similar applications.
Hexabromocyclododecane: Used in polystyrene foam insulation.
Decabromodiphenyl ether: Commonly used in textiles and electronics.
Uniqueness
Bis[2-(pentabromophenoxy)ethyl] butanedioate is unique due to its specific molecular structure, which provides a balance of high bromine content and stability. This makes it particularly effective in applications where long-term fire resistance is required.
Propriétés
Numéro CAS |
92636-40-3 |
|---|---|
Formule moléculaire |
C20H12Br10O6 |
Poids moléculaire |
1147.3 g/mol |
Nom IUPAC |
bis[2-(2,3,4,5,6-pentabromophenoxy)ethyl] butanedioate |
InChI |
InChI=1S/C20H12Br10O6/c21-9-11(23)15(27)19(16(28)12(9)24)35-5-3-33-7(31)1-2-8(32)34-4-6-36-20-17(29)13(25)10(22)14(26)18(20)30/h1-6H2 |
Clé InChI |
BQTJRGKUVYPRCT-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)OCCOC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(=O)OCCOC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phenylsilane](/img/structure/B14357148.png)
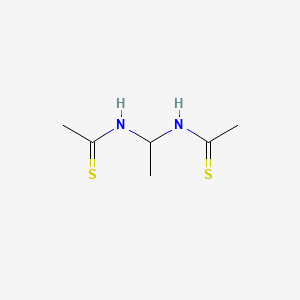
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
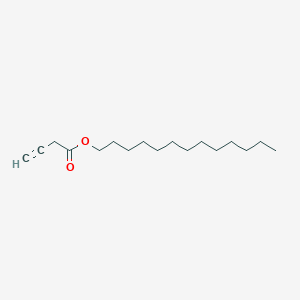
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
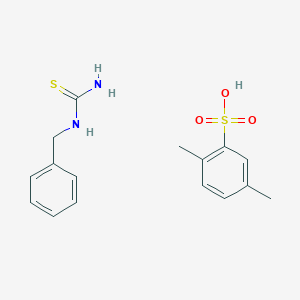
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
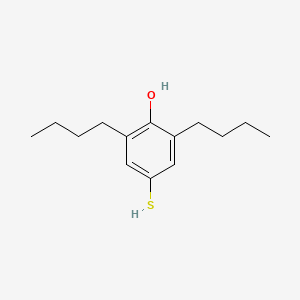
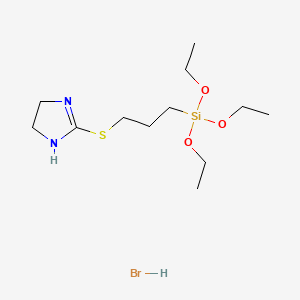

![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)


